Product packaging for lacto-N-neotetraose(Cat. No.:)

lacto-N-neotetraose

Cat. No.: B8734009
M. Wt: 707.6 g/mol
InChI Key: IEQCXFNWPAHHQR-YKLSGRGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lacto-N-neotetraose (LNnT) is a synthetic tetrasaccharide with the chemical formula C₂₆H₄₅NO₂₁ and a molecular weight of 707.63 g/mol . It is structurally defined as a linear oligosaccharide with the glycan structure Galβ1-4GlcNAcβ1-3Galβ1-4Glc . This compound is a significant human milk oligosaccharide (HMO) and is produced as a white to off-white crystalline powder, typically with a purity exceeding 95% as measured by HPLC .LNnT is biologically relevant in the early development of the infant gut microbiome. It functions as a prebiotic, selectively promoting the growth of beneficial bacteria such as Bifidobacterium . Humans lack the enzymes to digest HMOs, allowing these compounds to serve as dietary fiber and a non-competitive food source for specific probiotics, thereby conferring a health advantage . The European Food Safety Authority (EFSA) has concluded that LNnT is safe for use in infant and follow-on formulae at specified concentrations .Beyond its nutritional role, recent scientific investigations reveal that LNnT possesses remarkable bioactivities, making it a compelling subject for pharmacological and biomedical research. It exhibits anti-inflammatory properties, induces a type 2 immune response, and shows anti-bacterial and angiogenic effects . A 2020 study demonstrated its high potential in treating full-thickness wounds, where intradermal application of LNnT in a mouse model significantly accelerated wound closure . The treatment promoted a higher quality of healing, characterized by improved wound closure rates, better healing scores, reduced epidermal thickness, and enhanced collagen deposition at critical time points . These effects were linked to an increased expression of type 2 immune response cytokines, including IL-4, IL-10, and IL-13, which are crucial for tissue repair . Furthermore, in vitro MTT assays confirmed that LNnT has no negative effect on the viability of human dermal fibroblasts, supporting its safety for topical research applications .This product is presented as a high-purity laboratory reagent and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers are offered a reliable and well-characterized compound to explore the multifaceted applications of LNnT in areas including immunology, gastroenterology, dermatology, and the development of functional foods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO21 B8734009 lacto-N-neotetraose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1

InChI Key

IEQCXFNWPAHHQR-YKLSGRGUSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Structural and Conformational Research of Lacto N Neotetraose

Detailed Glycosidic Linkage and Sequence Elucidation of LNnT

Lacto-N-neotetraose is a linear tetrasaccharide with the chemical formula C₂₆H₄₅NO₂₁. wikipedia.org Its structure consists of four monosaccharide units linked in a specific sequence: Galβ1-4GlcNAcβ1-3Galβ1-4Glc. nih.govontosight.ai This sequence indicates that a galactose (Gal) molecule is linked to an N-acetylglucosamine (GlcNAc) molecule via a β1-4 glycosidic bond. This GlcNAc is then linked to another galactose molecule through a β1-3 glycosidic bond, which in turn is linked to a glucose (Glc) molecule at the reducing end via a β1-4 bond. nih.gov The molecule is composed of a lactose (B1674315) (Galβ1-4Glc) unit at the reducing end, which is extended by an N-acetyllactosamine (Galβ1-4GlcNAc) unit. nih.gov

The structural elucidation of LNnT has been achieved through various methods, including chemical synthesis and advanced spectroscopic techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the structure of LNnT, with recorded spectra showing full agreement with the established glycosidic linkages and sequence. tga.gov.au

Isomeric Differentiation and Structural Relationship with Lacto-N-tetraose

This compound is an isomer of lacto-N-tetraose (LNT), another significant human milk oligosaccharide. nih.govlayerorigin.com Both LNnT and LNT are tetrasaccharides composed of the same four monosaccharide units: galactose, N-acetylglucosamine, galactose, and glucose. wikipedia.orglayerorigin.com The key difference between these two isomers lies in a single glycosidic linkage. nih.govlayerorigin.com

In LNnT, the terminal galactose is linked to N-acetylglucosamine by a β1-4 linkage, classifying it as a type II oligosaccharide. wikipedia.orgnih.gov In contrast, LNT possesses a β1-3 linkage at this position, which categorizes it as a type I oligosaccharide. wikipedia.orgnih.gov This subtle structural variance is hypothesized to be responsible for the differential utilization of these two HMOs by bifidobacteria. nih.govlayerorigin.com The cleavage of LNnT and LNT requires different enzymes due to their distinct glycosidic bonds at the non-reducing end. wikipedia.orgsdlookchem.com

FeatureThis compound (LNnT)Lacto-N-tetraose (LNT)
Monosaccharide Composition Galactose, N-acetylglucosamine, Galactose, GlucoseGalactose, N-acetylglucosamine, Galactose, Glucose
Terminal Linkage Galβ1-4GlcNAcGalβ1-3GlcNAc
Classification Type II OligosaccharideType I Oligosaccharide
Chemical Formula C₂₆H₄₅NO₂₁C₂₆H₄₅NO₂₁

This table summarizes the key structural differences and similarities between this compound (LNnT) and its isomer, Lacto-N-tetraose (LNT).

Advanced Analytical Methodologies for LNnT Structural Characterization

The precise structural characterization of LNnT relies on a suite of advanced analytical techniques capable of separating and identifying complex oligosaccharides.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the separation and quantification of LNnT. tga.gov.auresearchgate.net These methods are often used for quality control in the production of LNnT, ensuring a high level of purity. fda.gov

Several HPLC and UHPLC methods have been developed for the analysis of LNnT. For instance, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has been successfully used to separate and quantify LNnT in complex matrices like infant formula. nih.govciac.jl.cnlcms.cz This technique allows for the separation of LNnT from other oligosaccharides, including its isomer LNT. sci-hub.se Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection (FLD) or mass spectrometry is another effective approach. nih.govresearchgate.net UHPLC systems, in particular, offer rapid and high-resolution separation of HMOs, including the differentiation of isomers like LNT and LNnT. researchgate.netnih.gov

MethodColumn TypeMobile PhaseDetectionApplication
HPAEC-PAD CarboPac PA1 or PA200Sodium Hydroxide/Sodium Acetate (B1210297) GradientsPulsed AmperometrySeparation and quantification in infant formula and human milk. tga.gov.aunih.govlcms.cz
HILIC-FLD Amide or other polar stationary phasesAcetonitrile/Water GradientsFluorescence (after derivatization)Quantification in infant formula. nih.govresearchgate.net
UHPLC-MS/MS HILIC or AmideAcetonitrile/Formic Acid GradientsMass SpectrometrySimultaneous determination of multiple HMOs, including isomeric separation. researchgate.netacs.org

This interactive table outlines various HPLC and UHPLC methods used for the analysis of this compound (LNnT).

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable for the detailed structural elucidation of oligosaccharides like LNnT. researchgate.net These techniques provide information on molecular weight, monosaccharide composition, and the sequence of sugar units. researchgate.net

Collision-Induced Dissociation (CID) is a common MS/MS technique that fragments the molecule at its glycosidic bonds, yielding sequence information. researchgate.net However, to differentiate isomers like LNnT and LNT, which often produce similar CID fragmentation patterns, more advanced techniques are required. nih.gov

Advanced activation techniques in MS/MS, such as Ultraviolet Photodissociation (UVPD), provide more detailed structural information than conventional CID. mpg.de UVPD can induce cross-ring cleavages in addition to glycosidic bond cleavages, which can help to pinpoint linkage positions. mpg.denih.gov For oligosaccharides that lack a strong UV chromophore, derivatization or the use of high-energy photons, such as from a 157 nm vacuum ultraviolet (VUV) laser, can be employed. mpg.de Another technique, Electron Transfer Dissociation (ETD), has also been explored in conjunction with CID to differentiate between LNT and LNnT isomers by analyzing the fragmentation patterns of their metal adducts. nih.govlcms.cz

A comprehensive approach to oligosaccharide sequencing often involves multi-platform strategies that combine different analytical techniques. For example, combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of isomers prior to their fragmentation and analysis by MS/MS. jfda-online.com Furthermore, the use of multiple MS/MS techniques (e.g., CID, ETD, and UVPD) on the same instrument can provide complementary fragmentation data, leading to a more confident and complete structural assignment. rsc.org The integration of ion mobility mass spectrometry (IM-MS) with ETD has also shown promise in separating isobaric product ions from LNnT and LNT, further aiding in their differentiation. lcms.cz

Application of Advanced Activation Techniques in MS/MS (e.g., Photodissociation)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of oligosaccharides like this compound. fsai.iediva-portal.org Both one-dimensional (1D) and two-dimensional (2D) NMR methods, including ¹H and ¹³C NMR, are employed to confirm the chemical and structural identity of LNnT, ensuring it is identical to the naturally occurring oligosaccharide in human milk. fda.govfsai.ie

The conformational preferences of LNnT have been analyzed using various NMR experiments. acs.org These include ¹H,¹H transverse rotating-frame Overhauser effect spectroscopy (T-ROESY) and trans-glycosidic ³JC,H coupling experiments in isotropic solutions. acs.org Further insights are gained by measuring residual dipolar couplings (RDCs) in weakly ordering, lyotropic liquid crystalline media. su.seacs.org RDCs provide information on the time-averaged orientation of molecular vectors relative to the magnetic field, offering valuable constraints on the long-range structure and conformation of the molecule. su.se

One study investigated the conformation of LNnT by measuring residual dipolar ¹H,¹³C couplings in two different lyotropic liquid crystalline media. su.se The analysis, supported by computer simulations, suggested the possibility of a slight conformational difference in the oligosaccharide between the two media, highlighting the sensitivity of the RDC approach for probing subtle conformational changes. su.se Another study utilized a combination of T-ROESY, trans-glycosidic J-couplings, and RDCs to analyze the conformational preference of LNnT. acs.org The use of ¹⁵N NMR has also been proposed to further aid in the characterization of isomeric HMOs, as the ¹⁵N and ¹H chemical shifts of the N-acetylglucosamine (GlcNAc) moiety can provide additional structural information. nih.gov

The comprehensive assignment of ¹H, ¹³C, and ¹⁵N NMR resonances is fundamental to these studies. nih.gov Advanced NMR techniques and computational methods for chemical shift prediction and spin simulation are often required to resolve the spectral complexity of such large molecules. acs.org

Table 1: Key NMR Techniques Used in this compound Research

NMR Technique Information Obtained Reference
¹H and ¹³C NMR (1D & 2D) Confirmation of chemical and structural identity. fda.gov, fsai.ie
¹H,¹H T-ROESY Information on through-space proton-proton proximities, aiding in conformational analysis. acs.org
Trans-glycosidic ³JC,H Couplings Provides information about the torsion angles across the glycosidic linkages. acs.org
Residual Dipolar Couplings (RDCs) Provides long-range structural constraints and information on molecular conformation in solution. su.se, acs.org
¹H-¹⁵N HSQC Characterization of the N-acetylglucosamine (GlcNAc) moiety for isomer differentiation. nih.gov

Ion Mobility Spectrometry (IMS) for Isomer Resolution

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), has emerged as a critical technique for the separation and characterization of glycan isomers, which often have identical masses but different three-dimensional structures. nih.gov This is particularly relevant for this compound, as it has a structural isomer, lacto-N-tetraose (LNT), where the terminal galactose is linked differently. rsc.orgsci-hub.se

IMS separates ions in the gas phase based on their size, shape, and charge. rsc.org The measured drift time of an ion can be used to calculate its collision cross-section (CCS), an intrinsic value that reflects the ion's rotationally averaged structure. rsc.org This allows for the differentiation of isomers that may not be resolvable by mass spectrometry alone.

Several studies have demonstrated the successful separation of LNnT from its isomer LNT using various IMS techniques. For instance, trapped ion mobility spectrometry (TIMS) has been shown to provide high-resolution separation of these isomers. acs.orgresearchgate.net One study reported the baseline separation of permethylated [M+Na]⁺ ions of LNT and LNnT using selected accumulation-trapped ion mobility spectrometry (SA-TIMS). acs.orgnih.gov The calculated CCS values for the singly sodiated permethylated LNT and LNnT were 290.6 Ų and 300.0 Ų, respectively. acs.org

Interestingly, the choice of adduct ion can significantly impact the separation of these isomers. While the [M+Na]⁺ ions of underivatized LNT and LNnT showed nearly identical arrival time distributions (ATDs) in one study, they could be resolved as [M+2Na]²⁺ adducts. rsc.org Furthermore, deprotonated [M-H]⁻ ions of LNT and LNnT have been shown to be baseline separated, differing in CCS by over 7%, whereas their [M+Na]⁺ ions were comparable. rsc.org

The combination of IMS with fragmentation techniques (tandem MS) further enhances structural characterization. By isolating the mobility-separated isomers and subjecting them to fragmentation, specific product ions can be generated that are diagnostic for the linkage type, confirming the identity of LNnT versus LNT. acs.orgnih.gov High-resolution IMS platforms, such as those using Structures for Lossless Ion Manipulation (SLIM), offer even greater resolving power, revealing conformational details previously inaccessible. nih.gov

Table 2: Ion Mobility Spectrometry Data for this compound and its Isomer

Isomers Ion Type Separation Method Outcome Reference
This compound (LNnT) vs. Lacto-N-tetraose (LNT) Permethylated [M+Na]⁺ SA-TIMS Baseline separation achieved. acs.org, nih.gov
This compound (LNnT) vs. Lacto-N-tetraose (LNT) Non-derivatised [M+Na]⁺ DTIMS Nearly identical arrival times. rsc.org
This compound (LNnT) vs. Lacto-N-tetraose (LNT) [M+2Na]²⁺ DTIMS Isomers resolved. rsc.org
This compound (LNnT) vs. Lacto-N-tetraose (LNT) [M-H]⁻ IM-MS Baseline separated with >7% difference in CCS. rsc.org

Biosynthesis and Synthetic Methodologies of Lacto N Neotetraose

Endogenous Biosynthetic Pathways in Mammalian Systems

The synthesis of LNnT within the mammary gland is a complex process orchestrated by specific enzymes. ontosight.ai This biological production is a key aspect of lactation, providing essential oligosaccharides in human milk. ontosight.ai

Chemoenzymatic Synthesis Approaches for LNnT Production

Chemoenzymatic methods offer a powerful alternative to purely chemical or biological synthesis by combining the specificity of enzymes with the versatility of chemical reactions. These approaches are particularly useful for the large-scale production of complex oligosaccharides like LNnT.

The successful chemoenzymatic synthesis of LNnT relies heavily on the careful selection and engineering of specific enzymes. Glycosyltransferases are ideal due to their high specificity in forming glycosidic bonds. researchgate.net However, their use can be limited by the high cost of their sugar nucleotide donors. nih.gov

Glycosidases, which normally break down glycosidic bonds, can be engineered to favor synthesis (transglycosylation) over hydrolysis. nih.gov This is often achieved through site-directed mutagenesis. mdpi.com For instance, β-galactosidases from sources like Bacillus circulans have been selected and optimized for their ability to regioselectively transfer galactose to form the β1-4 linkage characteristic of LNnT. nih.govmdpi.com Similarly, β-N-acetylhexosaminidases are crucial for the initial step of adding GlcNAc to lactose (B1674315) to form the LNT II precursor. nih.gov Novel β-N-acetylhexosaminidases, such as TnHex189 from Tyzzerella nexilis, have been identified and expressed in host systems like Bacillus subtilis for efficient LNT II synthesis. nih.gov

Protein engineering strategies, including directed evolution and site-saturation mutagenesis, have been applied to improve the yield and efficiency of these enzymes. For example, a β-galactosidase from Thermus scotoductus (TsGal48) was engineered to increase the yield of LNnT synthesis. acs.org

A key strategy in the chemoenzymatic production of LNnT is the efficient conversion of its precursor, lacto-N-triose II (LNT II). nih.govallinno.com This process typically involves a two-step enzymatic reaction.

First, LNT II is synthesized by the action of a β-1,3-N-acetylglucosaminyltransferase, which transfers a GlcNAc residue from a donor like UDP-GlcNAc to lactose. nih.govtandfonline.com In some approaches, novel β-N-acetylhexosaminidases are used for this step, achieving high conversion rates. nih.gov

Second, the synthesized LNT II is then converted to LNnT by a β-galactosidase. nih.gov This enzyme catalyzes the transfer of a galactose unit to the LNT II molecule. nih.govnih.gov The choice of β-galactosidase is critical for ensuring the correct β1-4 linkage. For example, β-galactosidase from Bacillus circulans has been shown to be highly regioselective for this purpose. nih.gov Researchers have also utilized β-galactosidases from other sources, such as Thermus scotoductus, and have improved their catalytic efficiency through protein engineering. acs.org

This sequential enzymatic process has been shown to be effective for the large-scale preparation of LNnT. nih.gov

Selection and Engineering of Glycosidases and Glycosyltransferases

Microbial Fermentation Strategies for Recombinant LNnT Production

Microbial fermentation has emerged as a promising and scalable method for the production of LNnT. nih.govacs.org This approach involves genetically engineering microorganisms to create cellular factories capable of synthesizing this complex oligosaccharide.

A variety of microorganisms have been engineered to produce LNnT, with Escherichia coli being the most extensively studied. researchgate.net Other notable chassis strains include Bacillus subtilis and the yeast Pichia pastoris. researchgate.netacs.org

The core strategy involves introducing the necessary genes for the LNnT biosynthetic pathway into the host organism. acs.org This typically includes the genes for β-1,3-N-acetylglucosaminyltransferase (lgtA) and β-1,4-galactosyltransferase (lgtB). acs.orgresearchgate.net These enzymes work in sequence, first converting lactose into lacto-N-triose II (LNT II), and then converting LNT II into LNnT. acs.org

To enhance production, metabolic engineering techniques are employed to optimize the host's cellular machinery. These strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of the sugar donors UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal) is crucial. acs.orgacs.org This is often achieved by overexpressing genes involved in their synthesis. acs.org

Blocking Competing Pathways: To direct metabolic flux towards LNnT synthesis, competing pathways that consume the precursors or the lactose substrate are often knocked out. acs.orgresearchgate.net

Optimizing Enzyme Expression: Fine-tuning the expression levels of the introduced glycosyltransferases is essential to balance the pathway and avoid the accumulation of intermediates or toxic byproducts. researchgate.netresearchgate.net

Improving Substrate Uptake and Product Export: Engineering transporter proteins can enhance the import of lactose and the export of the final LNnT product. researchgate.netacs.org

Through these systematic optimization strategies, researchers have achieved significant titers of LNnT in fed-batch fermentation processes.

Table 1: Examples of Engineered Microbial Strains for LNnT Production

OrganismKey Engineering StrategiesLNnT Titer (g/L)Reference
Escherichia coliOverexpression of lgtA and lgtB; optimization of precursor supply; inactivation of competing pathways.34.24 acs.org
Escherichia coliStepwise optimization of biosynthetic pathway, including precursor supply and flux balancing.19.40 acs.orgnih.gov
Escherichia coliSystems metabolic engineering, including combinatorial optimization of gene copy number and blocking of competing pathways.1.16 nih.gov
Escherichia coliOptimization of key gene expression (lgtA, galE, HpgalT) and deletion of genes in competing pathways.22.07 acs.org
Bacillus subtilisCo-expression of LacY, LgtA, and LgtB; optimization of enzyme expression and precursor supply.4.52 researchgate.netresearchgate.net
Pichia pastorisExpression of a novel β-N-acetylhexosaminidase for LNT II synthesis, followed by enzymatic conversion to LNnT.2.0 acs.orgresearchgate.net
Genetic Perturbations and Regulatory Systems (e.g., CRISPR/Cas9) for Pathway Flux Control

Characterization and Application of Novel Glycosyltransferases in Microbial Systems

The discovery and characterization of novel glycosyltransferases with improved activity and stability are crucial for enhancing the efficiency of LNnT biosynthesis. researchgate.net While enzymes from Neisseria meningitidis are commonly used, researchers are exploring other microbial sources for superior catalysts. google.com

For example, a novel β-1,4-galactosyltransferase from Aggregatibacter actinomycetemcomitans has been identified and shown to be effective in producing LNnT. researchgate.net The characterization of such enzymes involves determining their optimal pH, temperature, and substrate specificity to ensure they are well-suited for industrial fermentation processes.

Enzyme engineering techniques are also being applied to improve the properties of existing glycosyltransferases. For instance, mutants of Bifidobacterium bifidum N-acetylhexosaminidase have been engineered for transglycosylation activity to synthesize lacto-N-triose, a precursor to other HMOs. mdpi.com Similar protein engineering approaches could be applied to the glycosyltransferases involved in LNnT synthesis to enhance their catalytic efficiency and stability.

Chemical Synthesis Methodologies for LNnT

While microbial fermentation is a promising route for large-scale production, chemical synthesis offers a precise and controlled method for obtaining pure LNnT, which is particularly valuable for research and analytical purposes. researchgate.net

The chemical synthesis of a complex oligosaccharide like LNnT can be approached in two main ways: linear synthesis and convergent synthesis. researchgate.netmdpi.com

In both strategies, the careful selection of protecting groups for the hydroxyl and amino functionalities of the monosaccharides is of paramount importance. researchgate.netmdpi.com These protecting groups must be stable during the glycosylation reactions and selectively removable to allow for the formation of the correct glycosidic linkages and the final deprotection to yield the target LNnT molecule. researchgate.net The choice of glycosyl donors and acceptors and the reaction conditions for the glycosylation steps are also critical for achieving high yields and stereoselectivity. researchgate.net

Challenges in Regioselective Glycosidic Bond Formation

The construction of LNnT, with its Galβ1→4GlcNAcβ1→3Galβ1→4Glc sequence, necessitates the formation of specific glycosidic linkages between the constituent monosaccharides. nih.gov A primary hurdle in this process is achieving regioselectivity, which is the ability to form a bond at a particular hydroxyl group among several available options on the acceptor molecule. nih.gov

The chemical synthesis of oligosaccharides presents several inherent difficulties:

Control of Stereoselectivity: Ensuring the correct anomeric configuration (α or β) of the newly formed glycosidic bond is crucial. rsc.orgnih.gov

High-Density Functional Groups: The multiple hydroxyl groups on the sugar units require strategic protection and deprotection to direct the glycosylation to the desired position. nih.gov

Differentiating Hydroxyl Group Reactivity: The subtle differences in the reactivity of various hydroxyl groups on a sugar ring make regioselective glycosylation a complex task. For instance, in galactose acceptors, the equatorial 3'-OH group is generally more nucleophilic and reactive than the axial 4'-OH group. beilstein-journals.orggoogle.com However, directing glycosylation to the less reactive position often proves to be non-trivial.

In the synthesis of LNnT, the key challenge lies in the formation of the β1→3 linkage between the N-acetylglucosamine (GlcNAc) donor and the galactose acceptor. nih.gov This requires careful selection of reaction conditions, including the reactivity of the glycosyl donor, the solvent, temperature, and the nature of the promoter, to favor the formation of the desired 1-3 linkage over the competing 1-4 coupling. google.comgoogle.com The inherent reactivity difference between the equatorial 3'-OH and the axial 4'-OH of the galactose acceptor can be exploited, but this requires fine-tuning of the synthetic strategy. google.com

Development of Protecting Group Chemistry for Efficient Glycosylation

To overcome the challenges of regioselectivity and stereoselectivity, chemists employ a sophisticated strategy involving the use of protecting groups. nih.gov These are temporary chemical modifications that mask specific reactive groups, preventing them from participating in a reaction and allowing the desired bond formation to occur at a different site. The choice of protecting groups and their strategic placement on both the glycosyl donor and acceptor are of paramount importance for successful oligosaccharide synthesis. researchgate.netnih.govacs.org

An orthogonal protecting group strategy is often employed, where different protecting groups can be removed under specific conditions without affecting others. vanderbilt.edu This allows for a stepwise and controlled construction of the oligosaccharide chain.

In the synthesis of LNnT, various protecting groups have been utilized to achieve the desired regioselectivity. For example, a common approach involves the use of a lactose derivative as an acceptor, where the hydroxyl groups are selectively protected to leave only the 3'-OH group available for glycosylation. nih.gov

Key aspects of protecting group chemistry in LNnT synthesis include:

Universal Building Blocks: The development of "universal" building blocks, such as strategically protected lactose precursors, allows for flexible synthesis of different human milk oligosaccharides (HMOs). For instance, protecting groups like fluorenylmethoxycarbonyl (Fmoc) can be selectively removed to expose a specific hydroxyl group for glycosylation. nih.gov

Donor and Acceptor Modifications: The combination of protecting groups on both the donor and acceptor molecules is critical. In one synthetic approach to an LNnT derivative, a 4-pentenyl (2,6,-di-O-benzoyl-β-d-galactopyranosyl)-(1-->4)-2,3,6-tri-O-benzoyl-β-d-glucopyranoside was used as the acceptor. nih.gov The benzoyl groups act as "disarming" protecting groups, reducing the reactivity of the hydroxyl groups they protect.

Participating and Non-participating Groups: The nature of the protecting group at the C-2 position of the glycosyl donor significantly influences the stereochemical outcome of the glycosylation. Participating groups, such as acyl groups, typically lead to the formation of 1,2-trans glycosidic bonds (e.g., β-linkages for glucose and galactose derivatives). Non-participating groups, like benzyl (B1604629) ethers, can lead to either α or β linkages depending on the reaction conditions. nih.gov In the synthesis of LNnT and its derivatives, N-phthalimido or N-acetyl groups on the glucosamine (B1671600) donor are often used to ensure the formation of the desired β-linkage. nih.gov

The careful selection and manipulation of these protecting groups enable chemists to navigate the complexities of oligosaccharide synthesis and construct complex molecules like lacto-N-neotetraose with high precision.

Biological Functions and Mechanistic Investigations of Lacto N Neotetraose

Modulation of Gut Microbiota Composition and Function

Lacto-N-neotetraose, a prominent neutral human milk oligosaccharide, functions as a prebiotic, selectively fostering the growth and activity of beneficial microorganisms within the gastrointestinal tract. Its influence extends to the modulation of microbial metabolism and the maintenance of a healthy gut ecosystem.

Selective Stimulation of Bifidobacterium Species (e.g., Bifidobacterium infantis)

Research consistently demonstrates that this compound is a potent bifidogenic factor, meaning it selectively stimulates the proliferation of various Bifidobacterium species. cambridge.orgnih.gov This selective utilization is attributed to the specific enzymatic machinery possessed by these bacteria, which allows them to metabolize HMOs that are otherwise indigestible by the host. wikipedia.org

In vitro and ex vivo studies have identified several Bifidobacterium species that are particularly responsive to LNnT. Notably, LNnT has been shown to boost the growth of Bifidobacterium longum subsp. infantis and Bifidobacterium breve, which are key colonizers of the infant gut. nestlenutrition-institute.orglayerorigin.com The presence of LNnT confers a distinct growth advantage to these bacteria over other gut microbes. wikipedia.org Furthermore, the bifidogenic effect of LNnT appears to be age-dependent, stimulating species like B. pseudocatenulatum and B. catenulatum in children, while enhancing B. adolescentis and B. longum in adults. mdpi.com Oral supplementation with LNnT in healthy adults has been confirmed to cause a substantial increase in the relative abundance of Bifidobacterium. cambridge.orgnih.gov

Table 1: Bifidobacterium Species Stimulated by this compound

Bifidobacterium Species Age Group Reference
Bifidobacterium longum subsp. infantis Infants wikipedia.orgnestlenutrition-institute.org
Bifidobacterium breve Infants nestlenutrition-institute.org
Bifidobacterium bifidum General mdpi.com
Bifidobacterium adolescentis Adults mdpi.com
Bifidobacterium longum Adults mdpi.com
Bifidobacterium pseudocatenulatum Children mdpi.com
Bifidobacterium catenulatum Children mdpi.com

Influence on Microbial Metabolism and Production of Bioactive Metabolites (e.g., Short-Chain Fatty Acids)

The fermentation of this compound by gut bacteria, particularly Bifidobacterium, leads to the production of various bioactive metabolites, most notably short-chain fatty acids (SCFAs). nih.gov These molecules are crucial for gut health and have systemic effects on the host.

The primary SCFA produced from LNnT metabolism by Bifidobacterium is acetate (B1210297). nestlenutrition-institute.orgmdpi.com Studies analyzing the metabolic end-products have shown that the utilization of LNnT by Bifidobacterium infantis results in a significant shift in the acetate-to-lactate ratio, favoring higher acetic acid production compared to the metabolism of its constituent carbohydrates. nih.gov In some instances, inefficient metabolism of LNnT can also prompt a metabolic shift towards the production of formic acid and ethanol. nih.gov While acetate is the main product, some research indicates that LNnT can also stimulate the production of butyrate, particularly in adults, a process linked to the activity of bacteria such as Anaerobutyricum hallii. mdpi.comresearchgate.net Other metabolites, including indole-3-lactic acid and 3-phenyllactic acid, which are associated with immune health, have also been shown to increase with LNnT fermentation. mdpi.com

Table 2: Bioactive Metabolites from this compound Fermentation

Metabolite Producing Bacteria (if specified) Reference
Short-Chain Fatty Acids
Acetate Bifidobacterium species (e.g., B. infantis) nestlenutrition-institute.orgmdpi.comnih.gov
Butyrate Anaerobutyricum hallii mdpi.comresearchgate.net
Propionate - mdpi.com
Other Metabolites
Formic Acid Bifidobacterium infantis nih.gov
Ethanol Bifidobacterium infantis nih.gov
Indole-3-lactic acid Bifidobacteriaceae mdpi.com
3-phenyllactic acid Bifidobacteriaceae mdpi.com

Impact on Gut Microbiota Homeostasis and Recovery from Dysbiosis

LNnT has shown particular promise in restoring the microbiota following antibiotic-induced dysbiosis. nih.govacs.org In such scenarios, LNnT administration has been found to promote the recovery of beneficial bacteria, notably increasing the levels of Lactobacillus and Bifidobacterium. nih.govacs.org Concurrently, it can help reduce the levels of potential pathogens, such as Klebsiella, thereby lowering the microbial dysbiosis index. acs.org Although it may not directly decrease the burden of certain pathogens like Clostridioides difficile post-infection, LNnT can attenuate intestinal epithelial damage and reduce inflammation associated with the infection. nih.govacs.org

Interaction with Host Cellular Systems and Receptors

Beyond its prebiotic effects on the gut microbiota, this compound interacts directly with host cells and pathogens. A key mechanism is its ability to act as an anti-adhesive agent, preventing pathogens from attaching to host tissues.

Anti-adhesive Mechanisms Against Pathogens

LNnT can inhibit the adhesion of various pathogens to host epithelial cells. nih.govresearchgate.netmdpi.com This anti-adhesive effect is a crucial component of the protective benefits conferred by human milk oligosaccharides. Research has shown that neutral, nitrogen-containing HMOs like LNnT are effective at inhibiting the adhesion of pathogenic bacteria. mdpi.com For example, LNnT has been specifically identified for its ability to inhibit the adhesion of Streptococcus pneumoniae, a common respiratory pathogen. mdpi.commdpi.com Animal studies have further substantiated this, showing that intratracheal administration of LNnT can reduce the pneumococcal load in the lungs and protect against subsequent bacteremia. mdpi.com

Decoy Receptor Activity Against Bacterial and Viral Adhesion

The primary anti-adhesive mechanism of this compound is its function as a soluble decoy receptor. nih.govresearchgate.netnestlenutrition-institute.org Many bacterial and viral pathogens initiate infection by binding to specific glycan structures on the surface of host cells. nestlenutrition-institute.org LNnT and other HMOs are structurally similar to these host cell receptors. nestlenutrition-institute.orgmdpi.com By being present in the gut or on mucosal surfaces, LNnT can be bound by pathogens, effectively blocking their attachment sites and preventing them from adhering to the intestinal epithelium. nih.govresearchgate.netnih.gov This competitive inhibition helps in the clearance of pathogens from the body. nestlenutrition-institute.org This decoy mechanism has been demonstrated against various pathogens, including bacteria like Streptococcus pneumoniae and viruses such as influenza. mdpi.commdpi.comnih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

This compound (LNnT) is a human milk oligosaccharide (HMO) recognized for its immunomodulatory and anti-inflammatory properties. acs.orgpcom.edu These effects are not solely dependent on its role as a prebiotic but also stem from direct interactions with the host's immune system. mdpi.comnestlenutrition-institute.org

This compound directly modulates the host immune response by interacting with various immune cells and signaling pathways. nih.gov The impact of HMOs like LNnT on the immune system is partly mediated through their binding to specific glycan-binding proteins, or lectins, expressed on the surface of intestinal epithelial and immune cells. nih.gov

Research has identified several key interactions:

Galectin Binding: LNnT is known to be a ligand for galectins, a class of proteins involved in crucial cellular processes including immune signaling. nih.govbinasss.sa.cr

Expansion of Anti-inflammatory Cells: Studies have shown that LNnT can expand a specific population of immune cells, phenotypically identified as Gr1+/CD11b+/F4/80+. nih.gov These cells were observed to spontaneously produce anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-beta), while producing low levels of pro-inflammatory cytokines. nih.gov

Suppression of T-Cell Proliferation: The Gr1+ cells expanded by LNnT can suppress the proliferation of naive CD4+ T cells. nih.gov This suppressive action involves cell-to-cell contact and is dependent on interferon-gamma (IFN-gamma) and nitric oxide (NO), with a distinct role also played by IL-10. nih.gov This suggests a mechanism by which LNnT helps to temper inflammatory and Th1-type immune responses. nih.gov

Modulation of Gene Expression: HMOs, including LNnT, can directly influence intestinal cells to modulate their gene expression, which can lead to changes in cell surface glycan expression and other cellular responses. mdpi.comnih.gov

A significant body of research has focused on the ability of LNnT to counteract inflammation induced by Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes. nih.govnih.gov In vitro studies using fetal intestinal epithelial cells (FHs 74 Int) have demonstrated that LNnT can significantly attenuate TNF-α-induced inflammation. nih.govnih.govchemsrc.com

The primary mechanism observed is the reduction of pro-inflammatory chemokine secretion. Specifically, LNnT was found to reduce the secretion of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, in response to TNF-α stimulation. nih.govchemsrc.commedchemexpress.com This anti-inflammatory effect was notably cell-type specific, occurring in immature fetal intestinal cells but not in the adult intestinal epithelial cell line T84. nih.govnih.gov

Cell LineTreatmentObserved EffectReported ReductionReference
FHs 74 Int (Fetal)TNF-α + this compoundSignificant attenuation of IL-8 secretion38% nih.gov, medchemexpress.com, chemsrc.com
T84 (Adult)TNF-α + this compoundNo significant reduction in IL-8 secretionN/A nih.gov

Mechanistic investigations into the anti-inflammatory action of LNnT have centered on its interaction with Tumor Necrosis Factor Receptor 1 (TNFR1), the primary signaling receptor for TNF-α in epithelial cells. nih.govnih.gov Research indicates that LNnT employs a dual strategy to inhibit TNFR1 signaling. nih.gov

Direct Receptor Binding: Microscale thermophoresis assays have confirmed that LNnT directly binds to TNFR1. nih.govnih.gov This interaction has a measured dissociation constant (Kd) of 900 ± 660 nM, indicating a specific binding affinity. nih.govnih.govchemsrc.commedchemexpress.com By binding to the receptor, LNnT may competitively inhibit the binding of TNF-α, thereby preventing the initiation of the downstream inflammatory cascade. nih.gov

Induction of Ectodomain Shedding: LNnT has also been shown to induce the ectodomain shedding of TNFR1. nih.govchemsrc.commedchemexpress.com This process involves the detachment of the extracellular portion (ectodomain) of the receptor from the cell surface. nih.gov The shed, soluble TNFR1 (sTNFR1) can then act as a decoy receptor in the extracellular space, binding to and neutralizing TNF-α before it can engage with remaining cell-surface receptors. This reduction in available surface receptors further dampens the cell's inflammatory response. nih.gov

These findings demonstrate that LNnT can attenuate TNF-α-induced inflammation in fetal gut epithelial cells through direct and indirect modulation of its primary receptor, TNFR1. nih.govnih.gov

Attenuation of Pro-inflammatory Responses (e.g., TNF-α induced inflammation)

Role in Promoting Intestinal Epithelial Cell Maturation and Barrier Function

Beyond its immunomodulatory roles, LNnT contributes to the structural development and integrity of the intestine. acs.org HMOs are known to support the maturation of the intestinal epithelium and enhance the gut barrier, which is the first line of innate defense. mdpi.comnih.gov

A study using an infant mouse model provided specific evidence for the role of LNnT in intestinal development. acs.orgnih.gov The administration of LNnT was found to significantly promote the proliferation and differentiation of intestinal stem cells (ISCs) in the colon. acs.orgnih.gov This was evidenced by the increased expression of genetic markers for a variety of mature intestinal epithelial cell types. acs.orgnih.gov

Cell TypeEffect of LNnT AdministrationReference
Goblet CellsIncreased differentiation markers acs.org, nih.gov
Intestinal Epithelial CellsIncreased differentiation markers acs.org, nih.gov
Paneth CellsIncreased differentiation markers acs.org, nih.gov
Intestinal Endocrine CellsIncreased differentiation markers acs.org, nih.gov

Regarding intestinal barrier function, studies investigating the fermentation products of various HMOs have shown they can strengthen the gut lining. quadram.ac.ukmdpi.com For instance, the fermentation of 2′-O-fucosyllactose (2'FL) was shown to increase the expression of tight-junction proteins like claudin-5 and claudin-8, leading to reduced intestinal permeability. mdpi.comemulatebio.com While the effect of fermented LNnT on these specific markers was less pronounced in the same study, the broader literature supports the role of HMOs as a class in enhancing barrier function. mdpi.commdpi.com

Influence on Glycosylation Pathways and Host Glycan Structures

This compound has a notable influence on glycosylation, both as a product of these pathways and as a structural model that other organisms mimic.

Core Structure in HMO Biosynthesis: In maternal biosynthetic pathways, LNnT serves as a fundamental core structure. plos.orgresearchgate.netoup.com It is a tetrasaccharide built from a lactose (B1674315) molecule elongated with N-acetyl-lactosamine (a type 2 chain). plos.orggoogle.com This core structure can then be further elongated or decorated by glycosyltransferase enzymes through processes like fucosylation and sialylation to create a wide diversity of more complex HMOs. researchgate.netoup.commdpi.com

Molecular Mimicry by Pathogens: The structure of LNnT is identical to glycan structures found on the surface of human cells, such as on glycoproteins and glycosphingolipids. nih.gov Some pathogenic bacteria have evolved to exploit this through molecular mimicry. For example, the lipooligosaccharides (LOS) of pathogens like Neisseria meningitidis and Neisseria gonorrhoeae can feature a terminal this compound structure. nih.gov By displaying this "host-like" glycan, the bacteria can evade recognition and attack by the host's immune system.

Modulation of Host Cell Glycans: HMOs can directly interact with intestinal epithelial cells and modulate their gene expression. mdpi.comnih.gov This modulation can lead to alterations in the cells' own surface glycan profiles, thereby influencing cellular responses and interactions with the microbiome and immune cells. mdpi.comnestlenutrition-institute.orgnih.gov

Advanced Research Directions and Future Perspectives for Lacto N Neotetraose

Derivatization of LNnT: Research on Fucosylated and Sialylated Derivatives

LNnT is a core tetrasaccharide that can be enzymatically modified through fucosylation and sialylation, processes that attach fucose and sialic acid residues, respectively. nih.govtandfonline.com These modifications dramatically increase the structural diversity and functional complexity of the parent molecule, leading to derivatives with unique biological activities. nih.govtandfonline.com

The biosynthesis of fucosylated LNnT derivatives can be achieved through enzymatic reactions or by using metabolically engineered microbial cell factories. tandfonline.comnih.gov This process involves the transfer of fucose units to the LNnT backbone by specific enzymes called fucosyltransferases (FucTs). google.com Depending on the enzyme used, fucose can be added via α1,2-, α1,3-, or α1,4-glycosidic bonds, resulting in a variety of structural isomers. tandfonline.comnih.gov For instance, genetically modified Escherichia coli strains expressing specific fucosyltransferase genes, such as futC (for α1,2-fucosylation) or futA (for α1,3-fucosylation), have been successfully used for the in vivo synthesis of these complex HMOs. google.com

Functionally, these fucosylated derivatives, which include compounds like Lacto-N-fucopentaose (LNFP) I, II, and III, exhibit significant physiological properties. tandfonline.comnih.gov Research has highlighted their roles in modulating the intestinal microbiota, exerting immunomodulatory effects, and providing anti-bacterial and anti-viral activities. nih.gov

Table 1: Examples of Fucosylated LNnT Derivatives and Their Biosynthesis

Derivative Name Fucosyl Linkage Biosynthesis Approach Key Functions
Lacto-N-fucopentaose I (LNFP I) α1,2-fucosylation Enzymatic (e.g., FutC) or cell factory synthesis. google.com Microbiota modulation, immunomodulation. tandfonline.comnih.gov
Lacto-N-fucopentaose II (LNFP II) α1,3-fucosylation Enzymatic or cell factory synthesis. tandfonline.comnih.gov Anti-bacterial and anti-viral activities. nih.gov

| Lacto-N-fucopentaose III (LNFP III) | α1,4-fucosylation | Enzymatic or cell factory synthesis. tandfonline.comnih.gov | Modifies intestinal microbiota. nih.gov |

The sialylation of LNnT involves the transfer of a sialic acid residue (typically N-acetylneuraminic acid, Neu5Ac) to the core structure. This is accomplished using enzymes like sialyltransferases or sialidases with trans-sialidase activity. researchgate.net Highly efficient methods, such as sequential one-pot multienzyme (OPME) strategies, have been developed for the preparative-scale synthesis of sialylated LNnT derivatives. rsc.orgresearchgate.net These systems combine glycosyltransferases with enzymes that generate the necessary sugar nucleotide donors, allowing for controlled, regioselective synthesis. rsc.org For example, sialic acid can be added to the terminal galactose of LNnT via an α2,3-linkage or to the internal galactose. rsc.orgresearchgate.net

Sialylated LNnT derivatives are crucial for various biological recognition processes. A key function is their role in molecular mimicry, particularly by pathogenic bacteria like Neisseria gonorrhoeae. researchgate.net These bacteria can sialylate their surface lipooligosaccharides (LOS) to mimic host structures, which helps them evade the host's complement system, a critical part of the innate immune response. researchgate.netnih.gov Furthermore, these sialylated structures are recognized by Sialic Acid Binding Immunoglobulin-like Lectins (Siglecs), a family of receptors involved in regulating immune responses. nih.gov Recent research has systematically synthesized various sialylated HMOs to explore their distinct recognition patterns by different Siglecs, providing tools to study their potential applications. nih.gov

Table 2: Examples of Sialylated LNnT Derivatives

Derivative Name Sialyl Linkage Biosynthesis Approach Functional Relevance
Sialyl-lacto-N-neotetraose α2,3-linkage OPME, Sialyltransferases. rsc.orgresearchgate.net Immune evasion by pathogens, Siglec binding. researchgate.netnih.gov
Internally Sialylated LNnT α2,3-linkage (to internal Gal) OPME, controlled glycosylation sequence. rsc.org Research into specific structure-function relationships. rsc.org

| Disialyllacto-N-tetraose (DSLNT) | Includes Neu5Acα2-6GlcNAc | Enzymatic synthesis using novel ST6GalNAc6 activity. nih.gov | Broad recognition by Siglecs. nih.gov |

Biosynthesis and Functional Characterization of Fucosylated LNnT Derivatives (e.g., Lacto-N-fucopentaoses)

Comparative Functional Genomics and Metabolomics of LNnT Utilization by Commensal Bacteria

Commensal gut bacteria, particularly species of Bifidobacterium, are well-adapted to utilize HMOs like LNnT. Comparative genomics reveals that different bifidobacterial species and even strains possess specific gene clusters for metabolizing LNnT. nih.gov Bifidobacterium longum subsp. infantis, a species prominent in the gut of breastfed infants, has dedicated metabolic pathways for LNnT utilization. kyoto-u.ac.jp These pathways involve ABC transporters to internalize the oligosaccharide and a series of intracellular glycosyl hydrolases to break it down into monosaccharides, which then enter the central fermentation pathway known as the "bifid shunt". Genomic studies have identified global transcriptional regulators, such as NagR in B. longum subsp. infantis, which control the expression of genes involved in the catabolism of LNnT and other N-acetylglucosamine-containing HMOs. kyoto-u.ac.jp

Metabolomic studies provide a functional readout of this genetic potential. When B. infantis metabolizes LNnT, it produces short-chain fatty acids (SCFAs) like acetate (B1210297) and lactate. Interestingly, the ratio of these metabolites differs from that produced during the metabolism of its constituent monosaccharides. Growth on LNnT leads to a significant shift toward greater acetic acid production, with an acetate-to-lactate ratio of approximately 2.0, compared to a ratio of about 1.5 when grown on lactose (B1674315) or galactose. This suggests that LNnT metabolism follows a distinct and potentially more energetically efficient pathway. In cases of less efficient LNnT metabolism, B. infantis may shunt carbon toward producing formic acid and ethanol.

Table 3: Genomic and Metabolomic Features of LNnT Utilization by B. infantis

Feature Description Reference
Genomics Presence of specific gene clusters for HMO transport and degradation.
Regulation by global transcriptional factors like NagR. kyoto-u.ac.jp
Metabolomics Production of acetate, lactate, formic acid, and ethanol.

Systems Biology and Omics Approaches for Understanding LNnT Bioactivity

To fully comprehend the complex bioactivity of LNnT, researchers are increasingly turning to systems biology and multi-omics approaches. mdpi.com These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the interactions between LNnT, the gut microbiota, and the host. mdpi.comnih.gov

Metagenomics helps to identify which bacterial species in a complex community possess the genes to metabolize LNnT. Metatranscriptomics goes a step further by showing which of these genes are actively being expressed in the presence of LNnT. mdpi.com For example, transcriptomic analysis of B. infantis grown on LNnT reveals which specific transporter and glycosyl hydrolase genes are upregulated for its catabolism.

Metabolomics provides insights into the functional output of these microbial activities, identifying the specific metabolites produced from LNnT fermentation. dsm-firmenich.com Integrated 'omics' analyses of human milk have begun to correlate the expression of specific genes in human lactocytes with the concentration of HMOs like LNnT produced, nominating putative genes and pathways that support its biosynthesis. biorxiv.org By combining these layers of information, systems biology can model the flow of LNnT through the gut ecosystem, from consumption by specific microbes to the production of bioactive metabolites and their subsequent effects on the host.

Exploration of LNnT Applications Beyond Early Life Nutrition Research (excluding clinical trials)

While the importance of LNnT in infancy is well-established, research is expanding to investigate its potential benefits for adults. cabio.com The ability of HMOs to modulate immune function and the gut barrier makes them prime candidates for restoring a healthy microbiota in adults experiencing dysbiosis. nih.govnih.gov

Research has demonstrated that LNnT supplementation can significantly and selectively modulate the adult gut microbiota. nih.govnih.gov Studies involving healthy adults have shown that consumption of LNnT leads to a substantial increase in the relative abundance of the phylum Actinobacteria, particularly the genus Bifidobacterium. nih.govnih.gov Concurrently, a reduction in the relative abundance of Firmicutes and Proteobacteria is observed. nih.govnih.gov

This bifidogenic effect is a key finding, as bifidobacteria are widely considered beneficial for gut health. The selective promotion of these bacteria suggests that LNnT could be a valuable tool for shaping the adult gut microbiota. nih.govresearchgate.net Research using advanced ex vivo models has further supported these findings, showing that even at low doses, LNnT significantly increases the levels of Bifidobacterium species in microbiota samples from adults. dsm-firmenich.com These studies highlight the potential of using LNnT as a prebiotic ingredient to support the restoration and maintenance of a healthy adult gut microbiome. mdpi.com

Table 4: Observed Changes in Adult Gut Microbiota Phyla with LNnT Supplementation

Bacterial Phylum Change in Relative Abundance Reference
Actinobacteria Substantial Increase nih.govnih.gov
Firmicutes Reduction nih.govnih.gov

| Proteobacteria | Reduction | nih.govnih.gov |

Investigation in Preclinical Disease Models

The therapeutic potential of Lacto-N-neotetraose (LNnT) is being actively explored in a variety of preclinical disease models, yielding promising results that underscore its bioactivity. These studies provide a foundational understanding of how LNnT may influence physiological and pathological processes, paving the way for future clinical applications.

One significant area of investigation is its role in gut health and disease. In models of antibiotic-induced dysbiosis, LNnT has been shown to facilitate the recovery of the intestinal microbiota. acs.org Specifically, it promotes the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium while reducing levels of potentially pathogenic bacteria like Klebsiella. acs.org Although it did not decrease the burden of Clostridioides difficile in a C. difficile infection (CDI) model, LNnT did demonstrate an ability to attenuate intestinal epithelial damage and reduce inflammation. acs.org Research in rodent models has been crucial in these findings. acs.org

The immunomodulatory properties of LNnT are another key focus. In a neonatal preclinical pig model, formula supplemented with LNnT, in combination with 2'-fucosyllactose (B36931) (2'-FL), was investigated for its effects on immune development. nih.gov Furthermore, LNnT has been observed to inhibit the secretion of the pro-inflammatory cytokine IL-8 induced by TNF-α in immature intestinal epithelial cells, highlighting its anti-inflammatory potential. medchemexpress.com

Preclinical studies have also delved into the impact of LNnT on other conditions. For instance, in a rabbit model of pneumonia, intratracheal administration of LNnT was found to reduce the abundance of Streptococcus pneumoniae in the lungs. medchemexpress.com Additionally, in the context of wound healing, intradermal injections of LNnT in animal models have been shown to increase the rate of wound closure. medchemexpress.com

The safety of synthetic LNnT has been established through rigorous preclinical assessments in juvenile rat models. These studies, which included 14-, 28-, and 90-day oral administration, found no adverse effects at levels up to 5000 mg/kg body weight per day, establishing a No Observed Adverse Effect Level (NOAEL) and supporting its use in further clinical investigations. nih.gov

Interactive Data Table: Summary of Preclinical Disease Model Investigations of this compound

Disease/Condition Model Animal Model Key Findings Reference
Antibiotic-Induced Dysbiosis Rodent Promoted recovery of Lactobacillus and Bifidobacterium; decreased Klebsiella. acs.org
Clostridioides difficile Infection Rodent Attenuated intestinal epithelial damage and inflammation. acs.org
Neonatal Immune Development Pig Modulated blood IgG and T-helper cell populations (with 2'-FL). nih.gov
Pneumonia Rabbit Reduced lung abundance of Streptococcus pneumoniae. medchemexpress.com
Wound Healing Not specified Increased rate of wound closure. medchemexpress.com
General Safety Juvenile Rat No Observed Adverse Effect Level (NOAEL) of 5000 mg/kg bw/day. nih.gov
Inflammation In vitro (epithelial cells) Inhibited TNF-α induced IL-8 secretion. medchemexpress.com

Research into Wider Glycoscience Applications

Beyond its direct therapeutic applications, this compound is a valuable molecule for advancing the broader field of glycoscience. Its unique structure and biological activities make it a powerful tool for investigating complex biological systems and for developing novel biotechnological applications.

A primary application of LNnT in glycoscience is as a tool to study the sugar-binding specificities of various proteins, such as lectins (including galectins), monoclonal antibodies, viral capsid proteins, and bacterial toxins. jst.go.jp The availability of pure, synthesized LNnT allows researchers to probe the intricate interactions between carbohydrates and proteins, which are fundamental to numerous cellular processes, including cell recognition, signaling, and adhesion. jst.go.jp

LNnT also serves as a critical substrate for studying the metabolism of human milk oligosaccharides (HMOs) by gut bacteria. Research has shown that Bifidobacterium longum subsp. infantis can utilize LNnT, and studying this process at a molecular level reveals the specific enzymatic machinery involved. This includes the differential expression of genes encoding enzymes like β-glucosidases when the bacterium is grown on LNnT compared to other sugars. Such studies are essential for understanding the co-evolution of gut microbes with their human hosts and for developing next-generation prebiotics. wikipedia.org The ability to synthesize LNnT through chemical, enzymatic, or cell factory approaches is crucial for making it available for this type of research. wikipedia.orgacs.org

Furthermore, the structural complexity of LNnT and other HMOs drives innovation in analytical and synthetic chemistry. The development of methods to synthesize and purify specific HMOs like LNnT is an active area of research. wikipedia.org These efforts not only provide the necessary compounds for biological studies but also advance the field of carbohydrate chemistry itself.

The distinct biological effects of LNnT compared to other HMOs, such as its structural isomer Lacto-N-tetraose (LNT), highlight the importance of specific glycosidic linkages in determining function. This structural specificity makes LNnT a key molecule for dissecting the structure-function relationships of complex carbohydrates, a central theme in glycoscience.

Interactive Data Table: Glycoscience Applications of this compound

Application Area Specific Use Significance Reference
Lectin/Protein Binding Studies Probe for sugar-binding specificity Elucidates the role of carbohydrate-protein interactions in cellular processes. jst.go.jp
Microbial Metabolism Research Substrate for gut bacteria (e.g., B. infantis) Reveals enzymatic pathways for HMO utilization and host-microbe co-evolution.
Prebiotic Development Model compound for next-generation prebiotics Informs the design of prebiotics with targeted effects on the gut microbiota. wikipedia.org
Synthetic Chemistry Target for chemical and enzymatic synthesis Drives innovation in complex carbohydrate synthesis and purification methods. acs.org
Structure-Function Studies Comparison with structural isomers (e.g., LNT) Demonstrates the critical role of specific glycosidic linkages in biological activity.

Q & A

Q. How is lacto-N-neotetraose (LNnT) structurally characterized in research settings?

LNnT’s structural elucidation relies on advanced techniques like nuclear magnetic resonance (NMR) spectroscopy. For instance, carbon-13 relaxation studies combined with 2D COSY, TOCSY, and NOESY experiments enable precise determination of its glycosidic linkages and conformational dynamics in solution . Methylation analysis further resolves branching patterns, particularly in complex matrices like bacterial lipopolysaccharides (e.g., Haemophilus influenzae) .

Q. What validated analytical methods quantify LNnT in human milk or biological samples?

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely adopted for LNnT quantification due to its sensitivity and specificity. A 2022 study optimized this method to separate LNnT from structurally similar human milk oligosaccharides (HMOs) like lacto-N-tetraose (LNT), achieving recovery rates >95% and precision (RSD <5%) across multiple laboratories . Method validation must include spike-recovery experiments and interlaboratory reproducibility testing to ensure robustness .

Q. What are the primary biological functions of LNnT in infant health research?

LNnT exhibits dual roles:

  • Prebiotic activity : It selectively promotes Bifidobacterium colonization, which is critical for gut microbiota development .
  • Immune modulation : Direct anti-inflammatory effects include suppressing TNF-α-induced IL-8 secretion in epithelial cells, enhancing mucosal barrier function, and reducing pathogen adhesion .

Advanced Research Questions

Q. How does LNnT modulate cytokine production in immature epithelial cells, and what experimental models validate this?

Studies utilize TNF-α-stimulated Caco-2 or HT-29 cell lines to assess LNnT’s anti-inflammatory effects. IL-8 secretion is quantified via ELISA, with LNnT typically reducing cytokine levels by 30–50% at physiologically relevant concentrations (1–5 mg/mL). Mechanistic insights are derived from transcriptomic analysis (e.g., NF-κB pathway inhibition) and comparative studies with other HMOs like 2’-fucosyllactose (2’-FL) .

Q. What experimental challenges arise in synthesizing LNnT for in vivo studies, and how are they addressed?

Key challenges include:

  • Stereochemical purity : Enzymatic synthesis using β1-3/β1-4 galactosyltransferases ensures correct glycosidic linkages, but scalability remains limited.
  • Stability : LNnT’s labile reducing end requires lyophilization and storage at −80°C to prevent degradation .
  • Contamination control : HPLC (>95% purity) and MALDI-TOF MS are mandatory for confirming structural integrity post-synthesis .

Q. How can researchers address discrepancies in LNnT’s prebiotic effects observed across clinical trials?

Variability often stems from:

  • Host factors : Infant microbiota composition (e.g., Bifidobacterium baseline levels) influences LNnT responsiveness. Stratifying cohorts by fecal microbiota profiles improves result interpretation .
  • Dosage and matrix effects : LNnT administered in formula vs. human milk may exhibit differential bioavailability. Dose-ranging studies (e.g., 0.5–2.0 g/L) and pharmacokinetic modeling are recommended .

Q. What role does LNnT play in bacterial lipopolysaccharide (LPS) structure, and how is this studied?

In pathogens like Haemophilus influenzae, LNnT is incorporated into LPS as a sialylated epitope. Structural identification involves LPS extraction, mild acid hydrolysis, and NMR-based profiling of released oligosaccharides. This approach revealed LNnT’s involvement in immune evasion, informing vaccine development strategies .

Methodological Considerations

Q. How should researchers design studies to evaluate LNnT’s impact on microbiota-host crosstalk?

  • Multi-omics integration : Combine 16S rRNA sequencing (microbiota), metabolomics (short-chain fatty acids), and host transcriptomics (intestinal biopsies) .
  • Gnotobiotic models : Use germ-free mice colonized with infant-derived microbiota to isolate LNnT-specific effects .

Q. What regulatory standards govern LNnT use in preclinical research?

The EU’s Implementing Regulation 2023/961 specifies purity thresholds (>95% by HPLC) and maximum daily intake levels (e.g., 1.2 g/L in infant formula). Compliance ensures translational relevance and ethical alignment with clinical guidelines .

Data Analysis and Contradiction Management

Q. How can conflicting findings about LNnT’s immune-modulatory potency be reconciled?

  • Meta-analysis : Pool data from ≥5 independent studies to identify confounding variables (e.g., LNnT source, cell line variability) .
  • In silico modeling: Molecular docking simulations predict LNnT’s binding affinity to Toll-like receptors (TLRs), clarifying dose-response relationships .

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